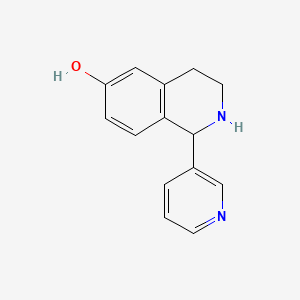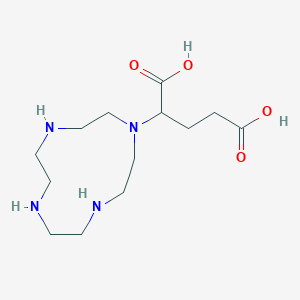![molecular formula C14H15NS B12593025 3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline CAS No. 601510-76-3](/img/structure/B12593025.png)
3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a cyclopenta[g]quinoline core, which is further modified by methyl and methylsulfanyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylsulfanyl aniline with cyclopentanone in the presence of a strong acid catalyst can lead to the formation of the desired quinoline derivative. The reaction typically requires refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitro-substituted quinoline derivatives
科学的研究の応用
3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target. In medicinal chemistry, it may act by binding to DNA or proteins, thereby affecting cellular functions and signaling pathways.
類似化合物との比較
Similar Compounds
2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline: Similar structure with a chlorine substituent instead of a methylsulfanyl group.
6-Methyl-3-aryl-7,8-dihydro-6H-9-oxa-1,2,3a,4,6-pentaaza-cyclopenta[a]naphthalen-5-ylamine: Another quinoline derivative with different substituents and additional heteroatoms.
Uniqueness
3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both methyl and methylsulfanyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
601510-76-3 |
|---|---|
分子式 |
C14H15NS |
分子量 |
229.34 g/mol |
IUPAC名 |
3-methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline |
InChI |
InChI=1S/C14H15NS/c1-9-6-12-7-10-4-3-5-11(10)8-13(12)15-14(9)16-2/h6-8H,3-5H2,1-2H3 |
InChIキー |
PIXBWIICYAJEOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=C(CCC3)C=C2N=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]](/img/structure/B12592976.png)





![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)

![Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid](/img/structure/B12593024.png)
